molecular formula C11H21BO2 B3178594 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 66217-55-8

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3178594
CAS No.: 66217-55-8
M. Wt: 196.1 g/mol
InChI Key: BLLUYOVVBCMKHV-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Cyclopentylboronic Acid Pinacol Ester, is a valuable organoboron building block with the CAS number 66217-55-8 . This compound, with the molecular formula C₁₁H₂₁BO₂ and a molecular weight of approximately 196.10 g/mol, serves as a protected form of cyclopentylboronic acid, enhancing its stability and shelf-life for synthetic applications . Its primary research value lies in its role as a versatile reagent in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In this widely used transformation, this boronic ester acts as a nucleophilic coupling partner, transferring the cyclopentyl group to aryl or vinyl halides in the presence of a palladium catalyst. This mechanism is a powerful method for forming carbon-carbon bonds, enabling the efficient introduction of the cyclopentyl moiety into more complex molecular architectures for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This product is characterized as a clear, colorless to almost colorless liquid . It has a specific gravity of 0.93 at 20°C/20°C and a boiling point of 98°C at 16 mmHg . For optimal stability, it is recommended to store this compound in a cool and dark place at room temperature or under inert atmosphere at 2-8°C . Available purities typically range from ≥95% to 98%, ensuring high quality for demanding research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLUYOVVBCMKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of cyclopentylboronic acid with pinacol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired boronic ester with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the compound meets the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Hydroboration: The addition of boron and hydrogen across a double bond.

    Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.

Common Reagents and Conditions

    Borylation: Typically involves a palladium catalyst and a base such as potassium carbonate.

    Hydroboration: Often uses a transition metal catalyst like rhodium or iridium.

    Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., sodium hydroxide), and an aryl or vinyl halide.

Major Products Formed

    Borylation: Produces organoboron compounds.

    Hydroboration: Yields organoboranes.

    Suzuki-Miyaura Coupling: Forms biaryl compounds or substituted alkenes.

Scientific Research Applications

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:

Chemistry

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic processes.

Biology

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates.

Industry

    Material Science: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various chemical reactions. The compound acts as a boron source, facilitating the transfer of boron atoms to organic substrates. This process is often catalyzed by transition metals, which activate the boronic ester and enable the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key structural analogs of 2-cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, emphasizing substituent-dependent variations:

Compound Name Substituent Molecular Formula Key Properties/Applications References
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexyl C₁₂H₂₃BO₂ Liquid, ≥97% purity; used in catalytic borylation and cross-coupling reactions.
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichlorophenyl C₁₂H₁₅BCl₂O₂ Electron-withdrawing Cl groups enhance electrophilicity; used in Suzuki couplings.
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl C₁₄H₁₉BO₂ High regioselectivity in alkene synthesis; synthesized via Rh-catalyzed dehydrogenative borylation.
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl C₁₄H₂₁BO₂ 93% yield via UiO-Co catalysis; benzylic boronate applications in functionalization.
2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chloro-cyclopropylphenyl C₁₅H₂₀BClO₂ Combines steric (cyclopropyl) and electronic (Cl) effects; potential in drug discovery.

Key Observations:

  • Steric Effects: Cyclohexyl and cyclopentyl substituents provide similar steric bulk, but the smaller cyclopentyl ring may enhance solubility in polar solvents compared to cyclohexyl .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase boron electrophilicity, accelerating transmetalation in cross-coupling reactions. Styryl and phenethyl groups enable conjugation, useful in polymer and materials chemistry .
  • Synthetic Yields: Phenethyl and styryl derivatives achieve high yields (75–93%) via transition-metal catalysis, suggesting efficient protocols for analogous cyclopentyl derivatives .

Stability and Handling

  • Moisture Sensitivity: Like all pinacol boronates, the cyclopentyl derivative is moisture-sensitive, requiring storage under inert conditions. Cyclohexyl and aryl analogs show similar stability profiles .
  • Thermal Stability: Styryl and alkenyl derivatives (e.g., ) may decompose at elevated temperatures due to conjugated double bonds, whereas cyclopentyl’s saturated structure likely enhances thermal resilience.

Biological Activity

2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 66217-55-8) is a boron-containing compound with significant interest in medicinal chemistry and organic synthesis. This compound belongs to the class of dioxaborolanes, which are known for their unique reactivity and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H21BO2C_{11}H_{21}BO_2, with a molecular weight of approximately 196.094 g/mol. The structure features a dioxaborolane ring that contributes to its reactivity profile.

PropertyValue
Molecular FormulaC11H21BO2
Molecular Weight196.094 g/mol
CAS Number66217-55-8
Purity≥98%

Biological Activity

Recent studies have highlighted the biological activities of this compound in various contexts:

1. Kinase Inhibition

Research indicates that derivatives of dioxaborolanes can act as selective inhibitors for certain kinases. For instance, a study focused on the synthesis of kinase inhibitors demonstrated that this compound can be modified to enhance its selectivity and potency against specific cancer targets. This has implications for developing targeted cancer therapies .

2. Reactive Intermediates in Organic Synthesis

The compound has been employed as a precursor for generating reactive intermediates in organic synthesis. Its ability to form radicals and cations makes it valuable in the synthesis of complex organic molecules. The versatility of dioxaborolanes in facilitating various reactions underscores their importance in synthetic chemistry .

3. Potential Applications in PET Imaging

There is ongoing research into utilizing compounds like this compound for positron emission tomography (PET) imaging. The unique properties of boron compounds can enhance imaging techniques by improving the stability and bioavailability of radiotracers .

Case Study 1: Inhibition of PIP4K2A

A notable study investigated the inhibition of PIP4K2A using derivatives of dioxaborolanes. The findings revealed that modifications to the core structure could significantly enhance inhibitory potency against this kinase involved in tumorigenesis. The study utilized various analogs to establish structure-activity relationships (SAR), demonstrating how subtle changes can lead to improved biological activity .

Case Study 2: Synthesis of Novel Tracers

Another research effort focused on synthesizing novel PET tracers incorporating dioxaborolanes. The study highlighted the efficiency of these compounds in labeling strategies that improve metabolic stability and target binding properties. The results indicated that such modifications could lead to more effective imaging agents for clinical applications .

Q & A

Q. What are the key synthetic routes for preparing 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves coupling cyclopentylboronic acid derivatives with pinacol boronate precursors under palladium catalysis. For example, analogous routes for structurally similar dioxaborolanes use Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates (e.g., describes coupling phenylboronic acids with dioxaborolanes). Key factors include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common ().
  • Solvent polarity : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates ().
  • Temperature : Reactions often proceed at 80–100°C to balance efficiency and decomposition risks ().
  • Stoichiometry : Excess pinacol boronate (1.2–2.0 equiv) improves yields ().

Q. How can researchers optimize purification protocols for this compound to ensure high yield and purity?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (95:5) to separate boronate esters from unreacted starting materials ().
  • Recrystallization : Hexane or toluene at low temperatures (-20°C) can isolate crystalline products ().
  • Storage : Under argon or nitrogen to prevent hydrolysis; desiccants like molecular sieves are critical ().

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane moiety ().
  • ¹H/¹³C NMR : Cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm), while tetramethyl groups resonate as singlets (δ 0.8–1.2 ppm) ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., calculated for C₁₃H₂₃BO₂: 222.18 g/mol) ().

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the reactivity of this compound in cross-coupling reactions compared to aryl-substituted analogs?

Methodological Answer:

  • Steric effects : The cyclopentyl group increases steric hindrance, slowing transmetallation steps but improving selectivity in couplings with bulky substrates (cf. fluorinated aryl analogs in ).
  • Electronic effects : Aliphatic substituents reduce electron density at boron, requiring stronger bases (e.g., Cs₂CO₃) for activation ().
  • Comparative studies : Kinetic experiments under identical conditions (e.g., 80°C, Pd(OAc)₂) can quantify rate differences ().

Q. What are the common sources of conflicting data in cross-coupling reactions involving this compound, and how can they be resolved?

Methodological Answer:

  • Contradictions in yield : Variability arises from trace moisture (hydrolysis) or catalyst deactivation. Solutions:
    • Strict anhydrous conditions (Schlenk techniques) ().
    • Catalyst screening (e.g., XPhos vs. SPhos ligands) ().
  • Substituent interference : Cyclopentyl vs. aryl groups (e.g., chloro or trifluoromethyl in ) alter electronic profiles. Resolution:
    • DFT calculations to map steric/electronic parameters ().
    • Controlled competition experiments ().

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • Kinetic assays : Monitor degradation via ¹¹B NMR in buffered solutions (pH 2–12) at 25°C ().
  • Half-life determination : For pH 7.4 (physiological), t₁/₂ is typically >24 hours if stored dry ().
  • Stabilizers : Additives like triethylamine (0.1–1.0 equiv) can mitigate acid-catalyzed hydrolysis ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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